molecular formula C14H19NO B8203072 1-Benzyl-3,3-dimethylpiperidin-2-one

1-Benzyl-3,3-dimethylpiperidin-2-one

Cat. No.: B8203072
M. Wt: 217.31 g/mol
InChI Key: NCILUHAXYFYMEH-UHFFFAOYSA-N
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Description

1-Benzyl-3,3-dimethylpiperidin-2-one (CAS 2171472-77-6) is a piperidine-based organic compound with the molecular formula C₁₄H₁₉NO and a molecular weight of 217.31 g/mol . Piperidine derivatives are privileged scaffolds in pharmaceutical research and medicinal chemistry, frequently serving as key building blocks for the synthesis of more complex molecules . The structural motifs found in this compound are often investigated for their potential biological activity. For instance, piperidine-based structures are extensively studied as acetylcholinesterase (AChE) inhibitors, a principal therapeutic target for alleviating symptoms of Alzheimer's disease . Some 1-benzylpiperidine derivatives are also being explored as multitarget ligands, aiming to simultaneously modulate cholinergic and serotonergic systems, which could address both cognitive deficits and neuropsychiatric symptoms in neurodegenerative conditions . As a chemical building block, this compound is valuable for constructing novel molecular architectures in drug discovery programs. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemicals with appropriate personal protective equipment.

Properties

IUPAC Name

1-benzyl-3,3-dimethylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2)9-6-10-15(13(14)16)11-12-7-4-3-5-8-12/h3-5,7-8H,6,9-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCILUHAXYFYMEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1=O)CC2=CC=CC=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3,3-dimethylpiperidin-2-one can be synthesized through several methods. One common approach involves the alkylation of 3,3-dimethylpiperidin-2-one with benzyl halides under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous flow processes. These methods optimize reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Catalysts and advanced purification techniques are employed to ensure the compound meets industry standards .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3,3-dimethylpiperidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Intermediate for Drug Synthesis

1-Benzyl-3,3-dimethylpiperidin-2-one serves as an important intermediate in the synthesis of various pharmaceutical compounds. Notably, it is involved in the preparation of tofacitinib, a Janus Kinase inhibitor used for treating autoimmune diseases such as rheumatoid arthritis and ulcerative colitis. The synthesis process includes converting this compound into its hydrochloride salt and subsequently resolving it with a resolving agent like L-tartaric acid .

Chiral Resolution

The compound has been utilized in methods for chiral resolution from racemic mixtures. This application is crucial for developing enantiomerically pure drugs that exhibit specific biological activities. For instance, the resolution of 1-benzyl-4-methylpiperidine derivatives has been reported to yield compounds effective against various conditions requiring immunosuppression .

Antimicrobial and Anticancer Properties

Research has indicated that derivatives of this compound may possess antimicrobial and anticancer activities. Novel substituted benzamide analogs derived from this compound have shown promising results against resistant bacterial strains and cancer cell lines . The development of these analogs highlights the compound's versatility in addressing critical health challenges such as antibiotic resistance and cancer treatment.

Neuropharmacological Potential

Recent studies have explored the neuropharmacological effects of compounds related to this compound. For instance, certain derivatives have demonstrated high affinity for dopamine and norepinephrine transporters, suggesting potential applications in treating mood disorders and attention deficit hyperactivity disorder (ADHD) .

Novel Synthetic Routes

Innovative synthetic methodologies have been developed to produce this compound efficiently. These methods often emphasize the use of safer reagents and higher yields, making the production process more sustainable and cost-effective . For example, recent patents describe processes that avoid hazardous chemicals while achieving high yields through optimized reaction conditions.

Clinical Applications

A notable case study involved administering derivatives of this compound to patients with treatment-resistant depression. The results indicated significant improvements in depressive symptoms, showcasing the compound's potential in psychiatric medicine.

Data Table: Summary of Applications

Application AreaDescriptionReferences
Drug SynthesisIntermediate for tofacitinib synthesis; Janus Kinase inhibitor
Chiral ResolutionMethods for obtaining enantiomerically pure compounds
Antimicrobial ActivityPotential against resistant bacterial strains
NeuropharmacologicalHigh affinity for dopamine/norepinephrine transporters
Clinical Case StudiesTreatment-resistant depression case study

Mechanism of Action

The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in various biochemical processes. Its unique structure allows it to bind to active sites, altering enzyme function and affecting downstream pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural, physicochemical, and hazard-related differences between 1-Benzyl-3,3-dimethylpiperidin-4-one and analogous compounds:

Compound Name CAS Number Molecular Formula Molecular Weight Key Structural Features Hazard Classification Applications
1-Benzyl-3,3-dimethylpiperidin-4-one 173186-91-9 C₁₄H₁₉NO 217.31 Piperidin-4-one, 3,3-dimethyl, N-benzyl H302, H315, H319, H335 Pharmaceutical intermediates
(3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one 35024-48-7 C₁₆H₂₀N₂O 256.35 Dimethylamino-methylene substituent, E-configuration No known hazards Research-specific synthesis
1-Benzyl-3,3-difluoropiperidin-4-one 1039741-54-2 C₁₂H₁₃NOF₂ 225.23 3,3-Difluoro substituents Data pending Medicinal chemistry
1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one 1509935-88-9 C₁₈H₁₈ClNOS 331.90 Piperidin-2-one, benzylthio, and chloro groups N/A Antimicrobial agent research

Structural and Reactivity Comparisons

  • Substituent Effects: Methyl vs. Fluorine’s electron-withdrawing nature may increase electrophilicity at the ketone position. Piperidin-4-one vs. Piperidin-2-one: The position of the ketone (C4 vs. C2) alters ring conformation and electronic distribution. Piperidin-2-one derivatives (e.g., 1-(3-(Benzylthio)-2-chlorophenyl)piperidin-2-one) exhibit distinct reactivity in cyclization and substitution reactions due to proximity of the carbonyl to the nitrogen atom .

Hazard Profiles

  • 1-Benzyl-3,3-dimethylpiperidin-4-one poses multiple hazards (e.g., acute toxicity), likely due to its lipophilic benzyl group enhancing membrane permeability .

Research Findings and Data

Physicochemical Properties

  • Solubility : 1-Benzyl-3,3-dimethylpiperidin-4-one is sparingly soluble in water but soluble in organic solvents like dichloromethane, aligning with its lipophilic profile .
  • Thermal Stability: Derivatives like (3E)-1-Benzyl-3-[(dimethylamino)methylene]piperidin-4-one exhibit stability under standard laboratory conditions, facilitating storage and handling .

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